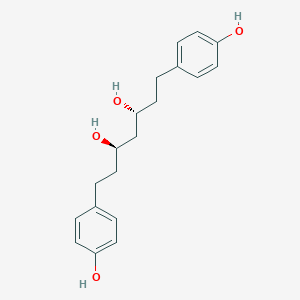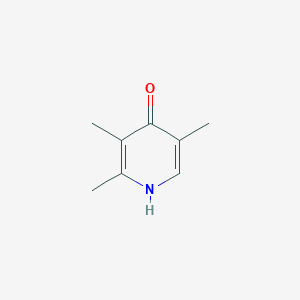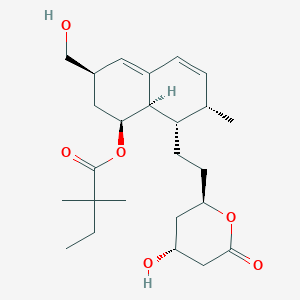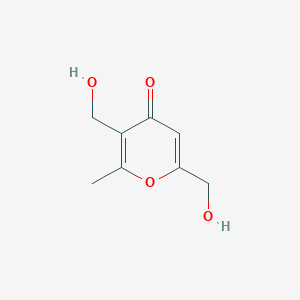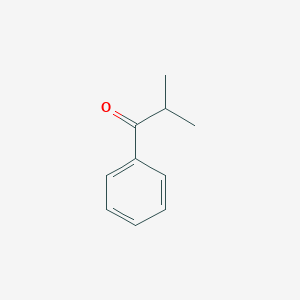
Isobutyrophenone
説明
Isobutyrophenone is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 2-Methyl-1-phenyl-1-propanone and Isobutyrylbenzene . It is used as an internal standard in the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions .
Synthesis Analysis
Isobutyrophenone can be synthesized through a Friedel–Crafts acylation reaction where benzene undergoes acylation with isobutyryl chloride . The reaction is performed using excess benzene as a replacement for a typical solvent and heat to reflux (88 °C) for a period of 3 hours .
Molecular Structure Analysis
The molecular structure of Isobutyrophenone consists of a phenyl group (C6H5) attached to a carbonyl group (CO) and an isobutyl group (CH(CH3)2) .
Chemical Reactions Analysis
Isobutyrophenone undergoes various chemical reactions. For instance, it can be alkylated using tritylpotassium as a base . It can also be methylated using potassium triphenylmethide .
Physical And Chemical Properties Analysis
Isobutyrophenone is a liquid at room temperature . It has a boiling point of 221.0±0.0 °C at 760 mmHg . Its density is 0.988 g/mL at 25 °C . The refractive index is 1.517 .
科学的研究の応用
Analytical Chemistry: Internal Standard
Isobutyrophenone is utilized as an internal standard in analytical chemistry for the quantification of compounds like hydroxyzine hydrochloride and benzyl alcohol in injection solutions. This application is crucial for ensuring the accuracy and precision of analytical measurements .
Organic Synthesis: Intermediate for Alpha-Hydroxyisobutyrophenone
In organic synthesis, Isobutyrophenone serves as a precursor in the preparation of alpha-hydroxyisobutyrophenone, a compound that may have further applications in synthesizing other valuable chemicals .
Photopolymerization: Photosensitizer Intermediate
The compound is employed as a photosensitizer intermediate in photopolymerization processes. Photosensitizers are vital for initiating the polymerization of monomers when exposed to light, which is a key step in creating various polymeric materials .
Pharmaceutical Research: Hydroxyzine Hydrochloride Determination
In pharmaceutical research, Isobutyrophenone’s role as an internal standard extends to the determination of hydroxyzine hydrochloride, an antihistamine used in various treatments .
Safety And Hazards
特性
IUPAC Name |
2-methyl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMGLVDZZMBWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048202 | |
| Record name | Isopropyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyrophenone | |
CAS RN |
611-70-1 | |
| Record name | Isobutyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyrophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 2-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL PHENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L53972NTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isobutyrophenone?
A1: Isobutyrophenone has a molecular formula of C10H12O and a molecular weight of 148.20 g/mol.
Q2: How is isobutyrophenone characterized spectroscopically?
A2: Isobutyrophenone can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of isobutyrophenone molecules. [, , ]
- Infrared (IR) Spectroscopy: Reveals characteristic absorption bands corresponding to specific functional groups within the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of isobutyrophenone. []
Q3: How does the structure of isobutyrophenone influence its reactivity?
A3: The presence of the isopropyl group adjacent to the carbonyl group introduces steric hindrance, influencing the reactivity of isobutyrophenone in reactions like enolization and nucleophilic addition. [, , , ]
Q4: What are some common chemical reactions involving isobutyrophenone?
A4: Isobutyrophenone participates in various chemical reactions, including:
- Enolization: Isobutyrophenone readily forms enols under acidic or basic conditions, with measurable solvent and substrate isotope effects. [, , , ]
- Alkylation: The lithium enolate of isobutyrophenone can be alkylated with alkyl halides. []
- Aldol-Tishchenko Reaction: Reacts with aldehydes, such as benzaldehyde, to form 1,3-diol monoesters via a multi-step process involving an aldol reaction followed by a Tishchenko reaction. []
- Chlorination: In alkaline solutions, isobutyrophenone undergoes chlorination to form α-hydroxyisobutyrophenone, which can further oxidize to benzoic acid. []
Q5: Can isobutyrophenone be used in arylative epoxidation reactions?
A5: While isobutyrophenone itself is not the reagent, it serves as a substrate in reactions with bromopentafluorobenzene (PFPBr) under specific conditions, leading to the formation of tetrasubstituted epoxides. []
Q6: Are there any known toxicological concerns associated with isobutyrophenone?
A6: While specific toxicological data for isobutyrophenone might be limited, general precautions should be taken when handling this chemical, as with any laboratory reagent. Always consult the material safety data sheet (MSDS) for detailed safety information. []
Q7: Have computational methods been applied to study isobutyrophenone?
A7: Yes, computational chemistry techniques like ab initio molecular orbital calculations have been used to model the kinetics and isotope effects of reactions involving isobutyrophenone. [] These studies provide valuable insights into the reaction mechanisms and transition state structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



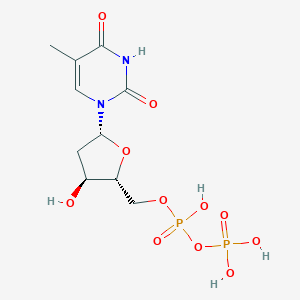
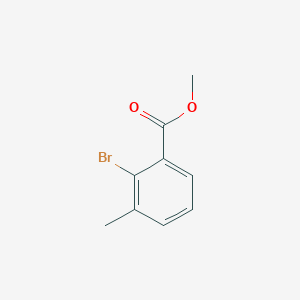
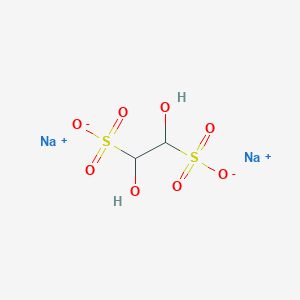


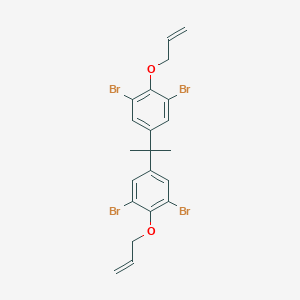
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)

